molecular formula C14H10N4O6 B11681247 2-nitro-N'-[(3-nitrophenyl)carbonyl]benzohydrazide

2-nitro-N'-[(3-nitrophenyl)carbonyl]benzohydrazide

Katalognummer: B11681247
Molekulargewicht: 330.25 g/mol
InChI-Schlüssel: OPAWBRHZNVOUOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide is an organic compound with the chemical formula C14H10N4O6 It is a derivative of benzohydrazide, containing nitro groups and a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide typically involves the reaction of 2-nitrobenzohydrazide with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for 2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

    Hydrolysis: The carbonyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

    Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Reduction: Amines

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acid and hydrazide

Wissenschaftliche Forschungsanwendungen

2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carbonyl group can also form covalent bonds with nucleophilic sites in biological molecules, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-nitrobenzohydrazide
  • 3-nitrobenzoyl chloride
  • 4-nitrobenzohydrazide

Uniqueness

2-nitro-N’-[(3-nitrophenyl)carbonyl]benzohydrazide is unique due to the presence of both nitro groups and a carbonyl group, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C14H10N4O6

Molekulargewicht

330.25 g/mol

IUPAC-Name

2-nitro-N'-(3-nitrobenzoyl)benzohydrazide

InChI

InChI=1S/C14H10N4O6/c19-13(9-4-3-5-10(8-9)17(21)22)15-16-14(20)11-6-1-2-7-12(11)18(23)24/h1-8H,(H,15,19)(H,16,20)

InChI-Schlüssel

OPAWBRHZNVOUOG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.